N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, an acetamide group, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structure in many biologically active compounds. Thiazoles are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of action
The presence of an amine group and a thiazole ring suggests that the compound could interact with its targets through hydrogen bonding, ionic interactions, or other types of chemical bonds .
Biochemical pathways
While the specific pathways affected by this compound are unknown, thiazole-containing compounds are often involved in a wide range of biological processes, including signal transduction, gene regulation, and metabolic pathways .
Result of action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. Thiazole-containing compounds have been associated with a variety of biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the methoxyphenyl group: This step involves the nucleophilic substitution of a halogenated thiazole intermediate with 4-methoxyaniline.
Acetamide formation: The final step involves the acylation of the intermediate with isopropylamine and an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the methoxyphenyl group can be oxidized under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring and methoxyphenyl group.
Reduction: Reduced amine derivatives of the acetamide group.
Substitution: Substituted thiazole derivatives with various nucleophiles.
Scientific Research Applications
N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide
Uniqueness
N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its thiazole ring, in particular, differentiates it from other similar compounds, providing unique binding interactions and reactivity patterns.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-11(2)18-15(21)8-13-9-24-17(20-13)25-10-16(22)19-12-4-6-14(23-3)7-5-12/h4-7,9,11H,8,10H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMFTSOWLISJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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